2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Description
The compound “2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many organic compounds . The compound also contains a pyridazin-3-yl group, a thio group, and a 2-methoxyphenethyl group.
Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds containing a benzo[d][1,3]dioxol-5-yl group have been involved in reactions such as the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound contains a benzo[d][1,3]dioxol-5-yl group, which has been used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . These MOFs have different physical properties and could be used in various applications such as gas storage, separation, and catalysis .
Crystal Structure Analysis
The compound’s crystal structure can be analyzed for various research purposes . Understanding the crystal structure can provide insights into its physical and chemical properties, which can be useful in materials science and solid-state physics .
Anticancer Research
Thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized and studied for their anticancer activity . The compound could potentially be used in similar research contexts .
Molecular Electrostatic Potentials (MEP)
The compound’s molecular electrostatic potentials (MEP) can be investigated to understand the relationship between its molecular structure and physicochemical properties . This can be useful in drug design and other fields of chemistry .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds . Its unique structure can be leveraged to create new molecules with potentially useful properties .
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-27-18-5-3-2-4-15(18)10-11-23-21(26)13-30-22-9-7-17(24-25-22)16-6-8-19-20(12-16)29-14-28-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOLPHKPYCEEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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